molecular formula C16H21NO4 B2511159 (2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide CAS No. 1331577-30-0

(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2511159
CAS No.: 1331577-30-0
M. Wt: 291.347
InChI Key: YHFMBWCRALWZJF-VOTSOKGWSA-N
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Description

(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide is a structurally complex molecule featuring a 1,4-dioxaspiro[4.5]decane core, a furan-2-yl substituent, and an (E)-configured α,β-unsaturated enamide group. The spirocyclic system confers conformational rigidity, while the furan and enamide moieties contribute to electronic diversity, making this compound a candidate for applications in medicinal chemistry or materials science. Although direct pharmacological data for this compound are unavailable, analogs with similar structural motifs exhibit bioactive properties, such as anti-exudative activity or utility as chemical probes .

Properties

IUPAC Name

(E)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(7-6-13-5-4-10-19-13)17-11-14-12-20-16(21-14)8-2-1-3-9-16/h4-7,10,14H,1-3,8-9,11-12H2,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFMBWCRALWZJF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure can be synthesized through a cyclization reaction involving a diol and a suitable dihalide under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid and a halogenated spirocyclic intermediate.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the spirocyclic intermediate and a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Spiro System Key Substituents Functional Group Reported Activity/Use Reference
Target Compound 1,4-Dioxaspiro[4.5]decane Furan-2-yl, enamide (E-configuration) α,β-unsaturated enamide N/A (inferred medicinal potential)
BG14506 1,4-Dioxaspiro[4.5]decane Benzamide Amide Structural analog
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl...)HCl 2,3,7-Triazaspiro[4.5]decane Furan-2-yl, propionamide Triazaspiro, amide Anti-exudative
(2S)-2-(3-Oxo-1,4-dioxaspiro...)ethanoic acid 3-Oxo-1,4-dioxaspiro[4.5]decane Ethanoic acid Ketone, carboxylic acid Chiral synthesis intermediate
N-(3-{1,4-dioxaspiro...}prop-2-yn-1-yl)... 1,4-Dioxaspiro[4.5]decane Propargyl, imidazolidinone Alkyne, amide Quorum sensing probe

Biological Activity

The compound (2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide, designated by its IUPAC name, is a member of a class of compounds that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes a furan moiety and a dioxaspirodecane unit. The molecular formula is C17H25NO4C_{17}H_{25}NO_4 with a molecular weight of approximately 339.5 g/mol. The presence of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in disease processes, such as proteases associated with viral infections like SARS-CoV-2 .
  • Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt or MAPK pathways .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity

The anticancer potential is supported by research indicating that compounds with similar structural motifs can promote cell cycle arrest and apoptosis in various cancer cell lines. For instance, derivatives with furan rings have been shown to significantly reduce cell viability in breast cancer cell lines through apoptotic pathways .

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with furan-containing compounds:

  • SARS-CoV-2 Inhibition : A study identified derivatives with furan moieties that effectively inhibited the Mpro enzyme essential for viral replication, suggesting a potential pathway for therapeutic development against COVID-19 .
  • Cancer Cell Studies : Research on structurally similar compounds demonstrated significant cytotoxic effects in human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .

Summary Table of Biological Activities

Biological Activity Mechanism IC50/CC50 Values References
AntiviralEnzyme inhibition (Mpro)1.55 - 10.76 μM
AnticancerInduction of apoptosisVaries by cell line
Anti-inflammatoryCOX/LOX inhibitionNot specified

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